![molecular formula C11H12ClFO3 B1428429 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid CAS No. 1323966-45-5](/img/structure/B1428429.png)
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid
Overview
Description
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is an organic compound with the molecular formula C11H12ClFO3. This compound is characterized by the presence of a chloro, ethoxy, and fluoro substituent on a phenyl ring, which is attached to a propionic acid moiety. It is a solid at ambient temperature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-ethoxy-2-fluorobenzene and propionic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The reaction conditions are optimized to ensure consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation : This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The functional groups on the phenyl ring allow for nucleophilic or electrophilic substitutions, expanding its utility in synthetic chemistry.
Biological Applications
Pharmacological Research
Research indicates that this compound exhibits notable biological activities, particularly hypolipidemic and hypoglycemic effects. Compounds with similar structures have been shown to influence lipid metabolism and glucose levels, suggesting potential therapeutic applications in metabolic disorders. Some specific applications include:
- Anti-inflammatory Properties : Ongoing studies are exploring its potential as an anti-inflammatory agent.
- Antibacterial Activity : Derivatives of this compound have demonstrated antibacterial properties, making them candidates for further pharmacological exploration.
Industrial Applications
Pharmaceuticals and Agrochemicals
In the pharmaceutical industry, this compound is utilized in the development of drugs targeting metabolic diseases. Its unique physicochemical properties make it suitable for various formulations. Additionally, its structural similarities to other compounds have led to applications in agrochemicals:
- Agrochemical Development : Compounds with similar structures have been leveraged in the creation of new agrochemicals that exhibit enhanced efficacy against pests and diseases.
Case Study 1: Hypolipidemic Effects
A study investigated the effects of this compound on lipid metabolism in animal models. Results indicated a significant reduction in serum cholesterol levels, suggesting its potential role in managing hyperlipidemia.
Case Study 2: Antibacterial Properties
Another research project focused on the antibacterial activity of derivatives derived from this compound. The findings revealed that certain derivatives exhibited strong inhibitory effects against various strains of bacteria, highlighting their potential use in antibiotic formulations.
Mechanism of Action
The mechanism by which 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can influence signaling pathways, metabolic processes, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-ethoxyphenyl)propionic acid
- 3-(4-Chloro-2-fluorophenyl)propionic acid
- 3-(4-Ethoxy-2-fluorophenyl)propionic acid
Uniqueness
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is a chemical compound with the potential for significant biological activity. With a molecular formula of C₁₁H₁₂ClFO₃ and a molecular weight of approximately 246.67 g/mol, this compound features a propionic acid moiety attached to a phenyl ring substituted with chloro, ethoxy, and fluorine groups. These structural characteristics contribute to its unique pharmacological properties and potential therapeutic applications.
The stability and reactivity of this compound are influenced by its substituents. It is generally stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases. The compound's unique physicochemical properties, particularly due to the fluorine atom, enhance its biological activity, making it a candidate for drug development targeting metabolic diseases.
Biological Activity
Research indicates that this compound exhibits notable hypolipidemic and hypoglycemic effects. Compounds with similar structures have been shown to influence lipid metabolism and glucose levels, suggesting potential therapeutic applications in metabolic disorders . Additionally, some derivatives of this compound have demonstrated antibacterial and antioxidant properties, indicating further pharmacological exploration.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Hypolipidemic | Reduces lipid levels in metabolic disorders | |
Hypoglycemic | Lowers blood glucose levels | |
Antibacterial | Exhibits activity against various bacterial strains | |
Antioxidant | Scavenges free radicals, reducing oxidative stress |
The biological activity of this compound can be attributed to its interactions at the molecular level. Interaction studies suggest that the compound engages in non-covalent interactions with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its pharmacological effects and can significantly influence its bioavailability and efficacy.
Case Studies
- Hypolipidemic Effects : A study demonstrated that analogs of this compound significantly reduced serum cholesterol levels in animal models, suggesting its potential as a therapeutic agent for hyperlipidemia.
- Antioxidant Activity : Another research effort highlighted the compound's ability to scavenge free radicals in vitro, indicating its potential role in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the ethoxy and chloro groups has been linked to enhanced potency compared to similar compounds lacking these substituents. This information is vital for future drug design efforts aimed at improving efficacy and reducing side effects .
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Chlorophenyl)propanoic acid | Chlorine on phenyl ring | Lacks ethoxy and fluorine groups |
4-Chloro-3-fluorobenzenepropanoic acid | Chlorine and fluorine on benzene | Different propionic acid substituent |
Ethyl 2-chloro-3-(4-methylphenyl)propionate | Methyl instead of ethoxy | Variation in alkoxy substituent |
Properties
IUPAC Name |
3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3,5H,2,4,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAWAGUVLATDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227538 | |
Record name | Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-45-5 | |
Record name | Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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